Cas no 1385618-69-8 (N-[1-(1-Methylethyl)-1H-pyrazol-5-yl]-2-(4-methylphenyl)ethenesulfonamide)
![N-[1-(1-Methylethyl)-1H-pyrazol-5-yl]-2-(4-methylphenyl)ethenesulfonamide structure](https://ja.kuujia.com/scimg/cas/1385618-69-8x500.png)
N-[1-(1-Methylethyl)-1H-pyrazol-5-yl]-2-(4-methylphenyl)ethenesulfonamide 化学的及び物理的性質
名前と識別子
-
- (E)-2-(4-Methylphenyl)-N-(2-propan-2-ylpyrazol-3-yl)ethenesulfonamide
- Z3071323912
- 2-(4-methylphenyl)-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethene-1-sulfonamide
- EN300-26588452
- 1385618-69-8
- N-[1-(1-Methylethyl)-1H-pyrazol-5-yl]-2-(4-methylphenyl)ethenesulfonamide
-
- インチ: 1S/C15H19N3O2S/c1-12(2)18-15(8-10-16-18)17-21(19,20)11-9-14-6-4-13(3)5-7-14/h4-12,17H,1-3H3
- InChIKey: IZHKACLTSKQBEJ-UHFFFAOYSA-N
- ほほえんだ: C(S(NC1N(C(C)C)N=CC=1)(=O)=O)=CC1=CC=C(C)C=C1
計算された属性
- せいみつぶんしりょう: 305.11979803g/mol
- どういたいしつりょう: 305.11979803g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 21
- 回転可能化学結合数: 5
- 複雑さ: 448
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 72.4Ų
じっけんとくせい
- 密度みつど: 1.19±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 472.6±47.0 °C(Predicted)
- 酸性度係数(pKa): 7.95±0.50(Predicted)
N-[1-(1-Methylethyl)-1H-pyrazol-5-yl]-2-(4-methylphenyl)ethenesulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26588452-0.05g |
2-(4-methylphenyl)-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethene-1-sulfonamide |
1385618-69-8 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-[1-(1-Methylethyl)-1H-pyrazol-5-yl]-2-(4-methylphenyl)ethenesulfonamide 関連文献
-
Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
-
Marc A. Little,Malcolm A. Halcrow,Michaele J. Hardie Chem. Commun., 2013,49, 1512-1514
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
-
Xiuli Wang,Jin Li,Aixiang Tian,Guocheng Liu,Qiang Gao,Hongyan Lin,Dan Zhao CrystEngComm, 2011,13, 2194-2196
-
Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
-
Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
-
R. Asadi,Z. Ouyang,M. M. Mohammd Nanoscale, 2015,7, 11379-11385
-
Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
N-[1-(1-Methylethyl)-1H-pyrazol-5-yl]-2-(4-methylphenyl)ethenesulfonamideに関する追加情報
Introduction to N-[1-(1-Methylethyl)-1H-pyrazol-5-yl]-2-(4-methylphenyl)ethenesulfonamide (CAS No. 1385618-69-8)
N-[1-(1-Methylethyl)-1H-pyrazol-5-yl]-2-(4-methylphenyl)ethenesulfonamide, a compound with the CAS number 1385618-69-8, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential therapeutic applications. The structural features of this molecule, particularly the presence of a pyrazole moiety and a 4-methylphenyl group, contribute to its unique chemical and biological properties.
The pyrazole ring is a heterocyclic aromatic compound that has been extensively studied for its role in various biological processes. Its five-membered structure, containing two nitrogen atoms, makes it a versatile scaffold for drug design. In particular, the 1-methyl substitution on the pyrazole ring in this compound enhances its stability and bioavailability, making it an attractive candidate for further development.
The sulfonamide functional group, represented by the -SO2NH2 moiety, is another key feature of this compound. Sulfonamides are well-known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antiviral properties. The incorporation of this group into the molecular structure of N-[1-(1-Methylethyl)-1H-pyrazol-5-yl]-2-(4-methylphenyl)ethenesulfonamide likely contributes to its potential therapeutic efficacy.
The presence of the 4-methylphenyl group further enhances the compound's pharmacological profile. This aromatic ring system is known to interact with various biological targets, including enzymes and receptors, which can modulate physiological processes. The methyl substituent at the para position relative to the sulfonamide group may influence the compound's solubility and metabolic stability, factors that are crucial for drug development.
In recent years, there has been growing interest in developing novel compounds based on heterocyclic scaffolds for treating various diseases. The pyrazole derivative described here has shown promise in preclinical studies as a potential therapeutic agent. Specifically, research indicates that it may have applications in treating inflammatory conditions and infectious diseases. The ability of this compound to modulate key biological pathways makes it a valuable candidate for further investigation.
The synthesis of N-[1-(1-Methylethyl)-1H-pyrazol-5-yl]-2-(4-methylphenyl)ethenesulfonamide involves multi-step organic reactions that require precise control over reaction conditions. The use of advanced synthetic techniques has allowed chemists to optimize the yield and purity of this compound. These advancements in synthetic methodology are crucial for ensuring that sufficient quantities of high-quality material are available for both preclinical and clinical studies.
The pharmacokinetic properties of this compound are also an area of active research. Studies have shown that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. These properties are essential for determining the appropriate dosage and administration schedule for potential therapeutic use. Additionally, preliminary toxicology studies suggest that the compound is well-tolerated at relevant doses, further supporting its potential as a lead compound.
The development of new drugs often involves collaboration between chemists, biologists, and clinicians. N-[1-(1-Methylethyl)-1H-pyrazol-5-yl]-2-(4-methylphenyl)ethenesulfonamide exemplifies this interdisciplinary approach to drug discovery. By combining structural features from different classes of compounds, researchers have created a molecule with unique properties that may translate into effective therapeutic interventions.
The future prospects for this compound are promising. Ongoing research aims to explore its mechanism of action in greater detail and to identify potential clinical applications. Additionally, efforts are underway to develop analogs with improved pharmacological profiles. These studies will provide valuable insights into the therapeutic potential of this class of compounds and may lead to new treatments for various diseases.
In conclusion, N-[1-(1-Methylethyl)-1H-pyrazol-5-yl]-2-(4-methylphenyl)ethenesulfonamide (CAS No. 1385618-69-8) is a novel compound with significant potential in pharmaceutical applications. Its unique structural features and favorable pharmacokinetic properties make it an attractive candidate for further development. As research continues to uncover new therapeutic uses for this molecule, it is likely to play an important role in addressing unmet medical needs.
1385618-69-8 (N-[1-(1-Methylethyl)-1H-pyrazol-5-yl]-2-(4-methylphenyl)ethenesulfonamide) 関連製品
- 59917-39-4(vindesine sulfate)
- 2229253-39-6({1-(2-fluoro-5-methylphenyl)methylcyclopropyl}methanol)
- 1367803-93-7(2-Methyl-6-(trifluoromethyl)quinoline-4-carbonitrile)
- 1704390-10-2(3-1-(propan-2-yl)-1H-pyrazol-4-ylprop-2-en-1-amine)
- 2171238-32-5(4-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-methylbenzoic acid)
- 1185016-11-8(3-(6-Bromo-2-naphthyl)oxypiperidine Hydrochloride)
- 1436189-30-8(5-Hydroxy-2-[[[(6-methyl-2-pyridinyl)methyl]-2-propyn-1-ylamino]methyl]-4H-pyran-4-one)
- 2352617-96-8(tert-butyl N-[2-(hydroxymethyl)-6-(trifluoromethyl)phenyl]carbamate)
- 2229361-06-0(2-bromo-1-(4-methylthiophen-2-yl)ethan-1-ol)
- 1354705-19-3(2-Butyl-4-iodo-2H-pyrazole-3-carboxylic acid)


